1-bromo-2-(1-methoxyethyl)benzene
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Overview
Description
1-bromo-2-(1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a methoxyethyl group is positioned at the ortho position relative to the bromine
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(1-methoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1-methoxyethyl)benzene. This reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This method ensures higher yields and better control over the reaction parameters. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2-(1-methoxyethyl)benzene using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products
Substitution: Formation of 2-(1-methoxyethyl)aniline or other substituted derivatives.
Oxidation: Formation of 2-(1-methoxyethyl)benzaldehyde or 2-(1-methoxyethyl)benzoic acid.
Reduction: Formation of 2-(1-methoxyethyl)benzene.
Scientific Research Applications
1-bromo-2-(1-methoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which 1-bromo-2-(1-methoxyethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxyethyl group undergoes oxidative cleavage to form aldehydes or acids. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
1-bromo-2-(1-methoxyethyl)benzene can be compared with other brominated aromatic compounds such as:
1-bromo-2-methylbenzene: Lacks the methoxyethyl group, leading to different reactivity and applications.
1-bromo-2-ethoxybenzene: Contains an ethoxy group instead of a methoxyethyl group, affecting its chemical behavior and uses.
1-bromo-2-(1-hydroxyethyl)benzene:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for targeted synthetic applications and research purposes.
Properties
CAS No. |
188262-19-3 |
---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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